Oxygen(2-);titanium(2+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

OTI is a novel potent and selective inhibitor of aldose reductase.

Applications De Recherche Scientifique

Photocatalytic Applications in Construction

Titanium dioxide (TiO2) is incorporated into white cement to create materials with photocatalytic properties that capture and degrade atmospheric pollutants. This degradation requires activation of TiO2 through ultraviolet radiation, as well as water and oxygen molecules, leading to the generation of hydroxyl radicals. Such materials can be self-cleaning, decomposing dirt, grease, and organic contaminants, which are then easily removed by water, such as rain. This application is particularly significant in the field of building materials and environmental conservation (Srivastava, Kumar, & Bansal, 2015).

Decontamination of Chemical Warfare Agents

TiO2's photocatalytic properties are effective in the decontamination of chemical warfare agents (CWAs). Under ultraviolet light irradiation, TiO2 produces active oxygen species that can decompose hazardous substances, including CWAs, under mild conditions. This application is vital in reducing the damage caused by potential terrorism and is a subject of ongoing research (Hirakawa et al., 2009).

Enhancing Photocatalytic Performance

Defective TiO2 with oxygen vacancies has been investigated for its enhanced photocatalytic performance. These defects, particularly oxygen vacancies, play a crucial role in the photocatalytic activity of TiO2, affecting its light absorption, charge transport, and surface adsorption. Various strategies for synthesizing defective TiO2 have been studied to improve its photocatalytic applications (Pan et al., 2013).

Surface Science and Catalysis

TiO2 is widely studied in surface science, particularly its single-crystalline system. Its bulk structure and defects significantly impact surface properties, influencing various technological applications, including catalysis, photochemistry, and sensing. The study of TiO2 surfaces contributes to understanding these applications and advancing related technologies (Diebold, 2003).

Oxygen Interaction and Sensing

Research on TiO2-anatase surfaces has shown that oxygen interaction plays a crucial role in catalytic oxidation reactions, chemical sensing, and photocatalysis. The formation of oxygen vacancies and their interaction with adsorbed O2 molecules are key to understanding these processes, affecting the material's reactivity and sensing capabilities (Setvín et al., 2013).

Detection and Analysis of Oxygen Vacancies

The physical and chemical properties of titanium oxide-based nanomaterials, like TiO2, depend significantly on crystal defects, with oxygen vacancies being the most common. Understanding and effectively introducing these vacancies are crucial in tuning the inherent properties of titanium oxides for various applications (Sarkar & Khan, 2019).

Oxygen Adsorption and Reactions

The adsorption and reaction of O2 on anatase TiO2 surfaces are fundamental in processes such as catalytic oxidation and photocatalysis. Understanding the nature of adsorbed oxygen species and their interactions with the TiO2 surface is essential for optimizing these processes (Li et al., 2014).

Biomedical Applications

TiO2 films synthesized by dual plasma deposition have significant biomedical applications. Their physicochemical and dielectric properties play a crucial role in enhancing the biocompatibility and corrosion resistance of biomedical devices made from titanium and its alloys (Leng et al., 2002).

Propriétés

Nom du produit |

Oxygen(2-);titanium(2+) |

|---|---|

Formule moléculaire |

C11H8N4O3 |

Poids moléculaire |

244.21 |

Nom IUPAC |

oxygen(2-);titanium(2+) |

InChI |

InChI=1S/O.Ti/q-2;+2 |

Clé InChI |

QCXGAVTUFVFJIT-UHFFFAOYSA-N |

SMILES |

[O-2].[Ti+2] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

OTI |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

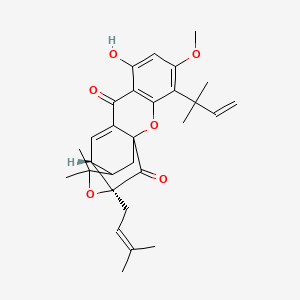

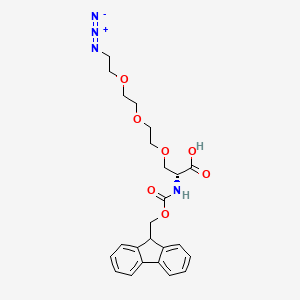

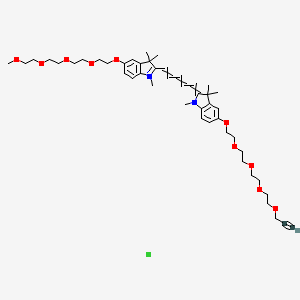

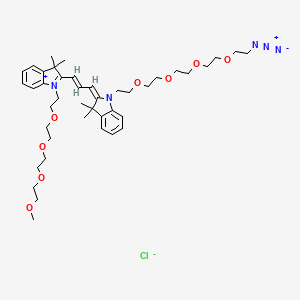

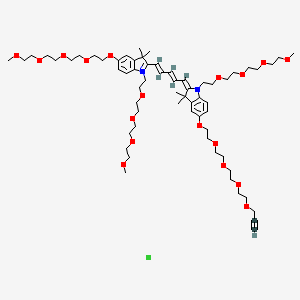

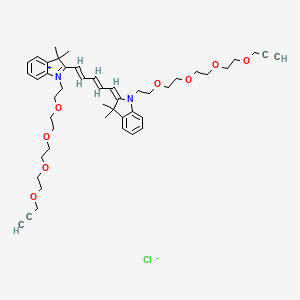

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.